2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester
Description
The compound "2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester" (CAS: 81960-09-0) is a heterocyclic molecule featuring a fused pyrido-thiazine ring system. Key structural attributes include:
- Methylimino group at position 2 (N-methyl substituent).
- Methyl groups at positions 3 and 5.
- Ethyl ester at position 4.
- Oxo group at position 2.
Its structural complexity and substituent arrangement influence reactivity, solubility, and biological interactions .
Properties
CAS No. |
81960-07-8 |
|---|---|
Molecular Formula |
C12H13N3O3S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
ethyl 7-methyl-2-(methylamino)-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C12H13N3O3S/c1-4-18-11(17)7-5-8-9(16)15-12(13-3)19-10(8)14-6(7)2/h5H,4H2,1-3H3,(H,13,15,16) |
InChI Key |
TVFIRMGXFYQDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(S2)NC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiazine rings, followed by the introduction of the carboxylic acid and ester groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes structural differences between the target compound and analogs:
Key Observations :
- The dioxo derivative (CID 3067752) lacks hydrogen-bonding capacity from the imino group, which may reduce interactions with biological targets .
Physicochemical Properties
Predicted collision cross-section (CCS) data from mass spectrometry highlights molecular size and shape variations:
| Compound (Adduct) | m/z | CCS (Ų) |
|---|---|---|
| Target compound [M+H]+ | 336.14 | 179.0 |
| Butylimino analog [M+H]+ | 336.14 | 179.0 |
| Dioxo derivative [M+H]+ | 281.06 | 161.3 |
The dioxo derivative has a smaller CCS, reflecting its compact structure compared to the target compound and butylimino analog .
Biological Activity
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-2-(methylimino)-7-methyl-4-oxo-, ethyl ester is a complex organic compound that integrates both pyridine and thiazine structures. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C12H12N2O4S, with a molecular weight of approximately 293.34 g/mol. Its unique structure consists of a pyridine ring fused with a thiazine ring, alongside carboxylic acid and ester functional groups. These structural features are believed to influence its biological interactions and mechanisms of action.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to physiological effects that may be beneficial in therapeutic contexts.
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. For instance, compounds with the pyrido-thiazine scaffold have shown effectiveness against various bacteria and parasites. In particular, studies have demonstrated that some derivatives inhibit the growth of Trypanosoma brucei, the causative agent of Human African Sleeping Sickness, at concentrations as low as 50 µM .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been highlighted in recent studies. The structural characteristics that allow for interaction with inflammatory pathways suggest that it could be developed into a therapeutic agent for inflammatory diseases.
Case Studies
- Screening Against T. brucei :
-
Anticancer Activity :
- Another investigation focused on a series of thiazine derivatives, revealing notable anticancer activity. Compounds were tested against multiple cancer cell lines, showing varying degrees of growth inhibition (GI50) after exposure .
- The results indicated that some compounds exhibited activity comparable to established chemotherapeutics like doxorubicin.
Research Findings
| Study | Biological Activity | Target Organism/Cell Line | Concentration Tested (µM) | Outcome |
|---|---|---|---|---|
| Antimicrobial | T. brucei | 50 | Strong inhibition | |
| Anticancer | Various cancer cell lines | Varies | Significant growth inhibition |
Synthesis and Production
The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine derivatives typically involves multi-step organic reactions. Initial steps include the preparation of the pyridine and thiazine rings followed by the introduction of functional groups such as carboxylic acids and esters. Common reagents include sodium hydride and various electrophiles under controlled conditions to optimize yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
